FPR1 Binding Affinity: o-Fluorobenzylamide vs. fMLF
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide demonstrates high-affinity binding to FPR1 with a dissociation constant (Ki) of approximately 38 nM . In contrast, the parent compound fMLF (N-Formyl-Met-Leu-Phe) exhibits a reported Ki of approximately 0.1 nM [1]. The difference in binding affinity is attributable to the C-terminal o-fluorobenzylamide modification, which alters receptor interaction kinetics and may contribute to the compound's enhanced metabolic stability .
| Evidence Dimension | FPR1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 38 nM |
| Comparator Or Baseline | fMLF (N-Formyl-Met-Leu-Phe): 0.1 nM |
| Quantified Difference | 380-fold lower affinity relative to fMLF |
| Conditions | Receptor binding assay, FPR1 |
Why This Matters
The reduced affinity relative to fMLF may translate to a distinct pharmacodynamic profile, making the compound useful for experiments requiring partial receptor occupancy or reduced signal strength.
- [1] American Chemical Suppliers. (n.d.). N-Formyl-Met-Leu-Phe (fMLP) product listing. View Source
